molecular formula C15H19N5O2 B6767371 N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6767371
M. Wt: 301.34 g/mol
InChI Key: LLWGFMIOUMQMLG-UHFFFAOYSA-N
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Description

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic compound with a complex structure, featuring a triazole ring, cyclopropyl groups, and an oxazole ring

Properties

IUPAC Name

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-9-6-11(19-22-9)7-14(21)16-8-13-17-18-15(10-2-3-10)20(13)12-4-5-12/h6,10,12H,2-5,7-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWGFMIOUMQMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)NCC2=NN=C(N2C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The introduction of cyclopropyl groups is often done via cyclopropanation reactions. The final step involves the coupling of the triazole derivative with the oxazole ring, which can be facilitated by using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or oxazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl groups may enhance the compound’s binding affinity and stability, while the oxazole ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4,5-diphenyl-1,2,4-triazol-3-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
  • N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Uniqueness

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to the presence of cyclopropyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability and binding affinity, making it a valuable candidate for various applications.

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